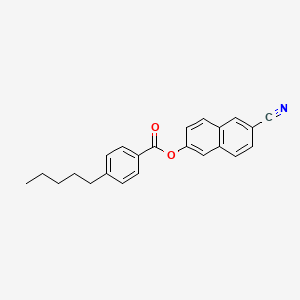
(6-cyanonaphthalen-2-yl) 4-pentylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Cyanonaphthalen-2-yl) 4-pentylbenzoate is a chemical compound known for its unique structural properties It consists of a naphthalene ring substituted with a cyano group at the 6th position and a benzoate ester linked to a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-pentylbenzoate typically involves a multi-step process. One common method starts with the nitration of naphthalene to form 6-nitronaphthalene, followed by reduction to 6-aminonaphthalene. The amino group is then converted to a cyano group through a Sandmeyer reaction. The resulting 6-cyanonaphthalene is then esterified with 4-pentylbenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are carefully selected to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(6-Cyanonaphthalen-2-yl) 4-pentylbenzoate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: 6-carboxynaphthalene-2-yl 4-pentylbenzoate.
Reduction: 6-aminonaphthalene-2-yl 4-pentylbenzoate.
Substitution: Various halogenated or nitrated derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
(6-Cyanonaphthalen-2-yl) 4-pentylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-pentylbenzoate depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. In materials science, its structural properties contribute to the formation of ordered phases in liquid crystals or enhance the conductivity of organic semiconductors.
Comparación Con Compuestos Similares
Similar Compounds
(6-cyanonaphthalen-2-yl) 4-octylbenzoate: Similar structure but with a longer alkyl chain, affecting its solubility and phase behavior.
(6-cyanonaphthalen-2-yl) 4-heptylbenzoate: Another analog with a different alkyl chain length, influencing its physical properties.
Uniqueness
(6-Cyanonaphthalen-2-yl) 4-pentylbenzoate is unique due to its specific combination of a cyano-substituted naphthalene ring and a pentylbenzoate ester. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
58573-85-6 |
|---|---|
Fórmula molecular |
C23H21NO2 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(6-cyanonaphthalen-2-yl) 4-pentylbenzoate |
InChI |
InChI=1S/C23H21NO2/c1-2-3-4-5-17-6-9-19(10-7-17)23(25)26-22-13-12-20-14-18(16-24)8-11-21(20)15-22/h6-15H,2-5H2,1H3 |
Clave InChI |
KUEXCDJGCYLJOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


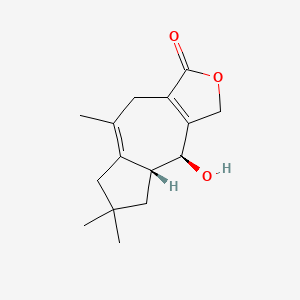
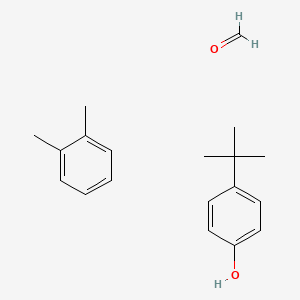

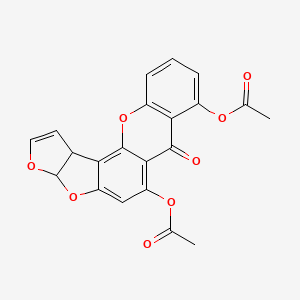
![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)
![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
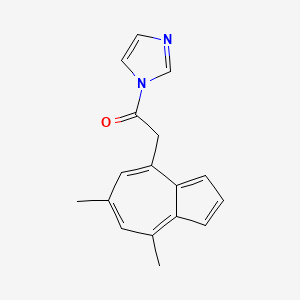
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)

